molecular formula C14H18BNO5 B1519949 1-BOC-7-methoxyindole-2-boronic acid CAS No. 913835-81-1

1-BOC-7-methoxyindole-2-boronic acid

Cat. No. B1519949
M. Wt: 291.11 g/mol
InChI Key: JYRDIGLHLIDRNE-UHFFFAOYSA-N
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Description

1-BOC-7-methoxyindole-2-boronic acid is a laboratory chemical with the CAS number 913835-81-1 . It is also known as 1-(tert-butoxycarbonyl)-7-methoxy-1H-indol-2-ylboronic acid .


Molecular Structure Analysis

The molecular formula of 1-BOC-7-methoxyindole-2-boronic acid is C14H18BNO5 . The average mass is 291.107 Da and the monoisotopic mass is 291.127808 Da .


Chemical Reactions Analysis

Boronic acids, including 1-BOC-7-methoxyindole-2-boronic acid, are known to be involved in several types of chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions . They are also used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .


Physical And Chemical Properties Analysis

1-BOC-7-methoxyindole-2-boronic acid appears as white to cream to pale brown or pink crystals or powder .

Scientific Research Applications

  • Suzuki-Miyaura Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application : This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds.
    • Method : The typical procedure involves the reaction of the boronic acid with a halide or pseudohalide in the presence of a base and a palladium catalyst .
    • Results : The outcome of this reaction is the formation of a new carbon-carbon bond .
  • Copper-Catalyzed Trifluoromethylation

    • Field : Organic Chemistry
    • Application : This compound is also used in copper-catalyzed trifluoromethylation reactions . This is a type of reaction used to introduce a trifluoromethyl group into a molecule.
    • Method : The typical procedure involves the reaction of the boronic acid with a trifluoromethylating reagent in the presence of a copper catalyst .
    • Results : The outcome of this reaction is the formation of a new carbon-trifluoromethyl bond .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

properties

IUPAC Name

[7-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO5/c1-14(2,3)21-13(17)16-11(15(18)19)8-9-6-5-7-10(20-4)12(9)16/h5-8,18-19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRDIGLHLIDRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657190
Record name [1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-BOC-7-methoxyindole-2-boronic acid

CAS RN

913835-81-1
Record name 1-(1,1-Dimethylethyl) 2-borono-7-methoxy-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-7-methoxy-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxy-1H-indole-2-boronic acid, N-BOC protected
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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